molecular formula C12H11NO5 B12645885 o-Carboxyphenyl 5-oxo-L-prolinate CAS No. 85153-77-1

o-Carboxyphenyl 5-oxo-L-prolinate

Katalognummer: B12645885
CAS-Nummer: 85153-77-1
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: QIVGHCRIRZKFKJ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

O-Carboxyphenyl 5-oxo-L-prolinate is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Carboxyphenyl 5-oxo-L-prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Carboxyphenyl 5-oxo-L-prolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

85153-77-1

Molekularformel

C12H11NO5

Molekulargewicht

249.22 g/mol

IUPAC-Name

2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxybenzoic acid

InChI

InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/t8-/m0/s1

InChI-Schlüssel

QIVGHCRIRZKFKJ-QMMMGPOBSA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC=C2C(=O)O

Kanonische SMILES

C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide on the Thermal Stability and Degradation Pathways of o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation pathways of o-Carboxyphenyl 5-oxo-L-prolinate. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, namely aspirin (an o-carboxyphenyl ester) and pyroglutamic acid derivatives, to construct a scientifically grounded hypothesis of its thermal behavior. We will explore the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for characterizing the thermal properties of such compounds. Furthermore, we will propose and elucidate the likely degradation pathways, supported by mechanistic diagrams and a thorough discussion of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers involved in the development and stability testing of pharmaceuticals and related chemical entities.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that profoundly influences its entire lifecycle, from manufacturing and formulation to storage and ultimately, its efficacy and safety.[1] An understanding of a molecule's response to thermal stress is paramount for ensuring product quality, defining appropriate storage conditions, and predicting shelf-life. o-Carboxyphenyl 5-oxo-L-prolinate, a molecule combining a pyroglutamate moiety with an o-carboxyphenyl ester, presents a unique case for thermal analysis due to the presence of multiple reactive functional groups. This guide will provide a detailed exploration of its expected thermal behavior.

Predicted Thermal Profile of o-Carboxyphenyl 5-oxo-L-prolinate

The thermal degradation of o-Carboxyphenyl 5-oxo-L-prolinate is anticipated to be a multi-stage process, influenced by the distinct thermal labilities of its constituent parts: the pyroglutamate core and the o-carboxyphenyl ester group.

Stage 1: Initial Degradation - Cleavage of the Ester Linkage

Drawing parallels with the well-documented thermal decomposition of aspirin (acetylsalicylic acid), the initial degradation event is hypothesized to be the cleavage of the ester bond.[2][3] This is the most probable point of initial thermal instability.

Hypothesized Initial Degradation Pathway:

Upon heating, the ester linkage is likely to undergo hydrolysis, yielding salicylic acid and 5-oxo-L-proline (pyroglutamic acid). This initial step is predicted to occur at temperatures above the compound's melting point.

G o-Carboxyphenyl_5-oxo-L-prolinate o-Carboxyphenyl 5-oxo-L-prolinate Heat Heat (Δ) o-Carboxyphenyl_5-oxo-L-prolinate->Heat Salicylic_acid Salicylic Acid Heat->Salicylic_acid Ester Cleavage Pyroglutamic_acid 5-Oxo-L-proline (Pyroglutamic Acid) Heat->Pyroglutamic_acid

Hypothesized initial thermal degradation step.
Stage 2: Decomposition of Degradation Products

Following the initial ester cleavage, further heating will lead to the degradation of the primary products, salicylic acid and pyroglutamic acid.

  • Degradation of Salicylic Acid: At higher temperatures, salicylic acid is known to decompose into phenol and carbon dioxide.[2]

  • Degradation of 5-Oxo-L-proline (Pyroglutamic Acid): The thermal decomposition of pyroglutamic acid can proceed through several pathways. Studies on the pyrolysis of glutamic acid, a precursor to pyroglutamic acid, have shown the formation of various products, including succinimide, pyrrole, and 2-pyrrolidone.[2][4] It is plausible that the thermal degradation of 5-oxo-L-proline would yield similar products. There is also evidence to suggest that at elevated temperatures, pyroglutamic acid can undergo polymerization.[5]

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment of o-Carboxyphenyl 5-oxo-L-prolinate would necessitate the use of advanced analytical techniques. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a powerful approach to elucidate the thermal properties of a compound.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting points, phase transitions, and the enthalpy of these processes.[6]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh a small amount of o-Carboxyphenyl 5-oxo-L-prolinate (typically 1-5 mg) into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C).

    • Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and decomposition events. The onset temperature of the first major endotherm would indicate the melting point, and subsequent endotherms would correspond to decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides quantitative information about decomposition temperatures and the mass loss associated with each degradation step.[6]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh a slightly larger sample of o-Carboxyphenyl 5-oxo-L-prolinate (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).

    • Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Data Analysis: The TGA curve will plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.

G cluster_0 Thermal Analysis Workflow Sample o-Carboxyphenyl 5-oxo-L-prolinate Sample DSC DSC Analysis (Melting & Phase Transitions) TGA TGA Analysis (Mass Loss & Decomposition Temp.) Data Combined Thermal Data Interpretation Interpretation of Thermal Stability & Degradation

Workflow for comprehensive thermal analysis.
Hyphenated Techniques: TGA-MS and TGA-FTIR

To definitively identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are indispensable. These techniques analyze the off-gases from the TGA in real-time, allowing for the correlation of mass loss events with the evolution of specific chemical species.[8]

Proposed Degradation Pathways

Based on the thermal behavior of analogous compounds, a multi-step degradation pathway for o-Carboxyphenyl 5-oxo-L-prolinate can be proposed.

Overall Proposed Degradation Scheme:

G Start o-Carboxyphenyl 5-oxo-L-prolinate Step1 Initial Degradation (Ester Cleavage) Start->Step1 Intermediate1 Salicylic Acid Step1->Intermediate1 Intermediate2 5-Oxo-L-proline Step1->Intermediate2 Step2a Secondary Degradation Intermediate1->Step2a Step2b Secondary Degradation Intermediate2->Step2b Product1 Phenol + CO2 Step2a->Product1 Product2 Succinimide, Pyrrole, 2-Pyrrolidone, etc. Step2b->Product2

Proposed multi-step thermal degradation pathway.

Quantitative Data from Analogous Compounds:

The following table summarizes key thermal data from aspirin and pyroglutamic acid, which can be used to estimate the expected thermal events for o-Carboxyphenyl 5-oxo-L-prolinate.

CompoundThermal EventApproximate Temperature (°C)Analytical MethodReference
AspirinMelting Point140DSC[5]
Onset of Decomposition~160TGA[3]
L-Pyroglutamic AcidMelting Point~162DSC[3]
Onset of Decomposition> 170TGA[3]

Based on this data, it is reasonable to predict that the initial decomposition of o-Carboxyphenyl 5-oxo-L-prolinate will commence at a temperature slightly above its melting point, likely in the range of 150-180°C.

Conclusion and Future Perspectives

This technical guide has presented a detailed, albeit predictive, analysis of the thermal stability and degradation pathways of o-Carboxyphenyl 5-oxo-L-prolinate. By leveraging data from structurally similar compounds, a plausible thermal degradation profile has been constructed. The initial and most probable degradation event is the cleavage of the ester linkage, followed by the subsequent decomposition of the resulting salicylic acid and 5-oxo-L-proline at higher temperatures.

It is imperative that these hypotheses be confirmed through rigorous experimental investigation. The application of DSC, TGA, and hyphenated techniques like TGA-MS will be crucial in elucidating the precise thermal behavior of this molecule. Such studies will not only validate the predictions made in this guide but will also provide the essential data required for the safe and effective development of any pharmaceutical product containing this promising chemical entity.

References

  • Structural Insights into Low-Temperature Copolymerization of Thermodegradable Amino Acids Mediated by Pyroglutamic Acid. Macromolecules. [Link]

  • Molecular Products from the Thermal Degradation of Glutamic Acid. ACS Publications. [Link]

  • Thermal Behaviour of Acetylsalicylic Acid - active Substance and Tablets. Revista de Chimie.
  • Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. PubMed. [Link]

  • Assessment of the degradation of Aspirin by Differential Scanning Calorimetry (DSC). AAPS Annual Meeting.
  • The Aβ 3-Pyroglutamyl and 11-Pyroglutamyl Peptides Found in Senile Plaque Have Greater β-Sheet Forming and Aggregation Propensities in Vitro than Full-Length Aβ. Biochemistry. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Pure. [Link]

  • Thermal degradation behaviour of aromatic poly(ester-amide)
  • Thermal degradation behaviour of aromatic poly(ester-imide)
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One. [Link]

  • Characterization of amino acids by pyrolysis/gas chromatography/mass spectrometry of their phenylthiohydantoin derivatives. PubMed. [Link]

  • Pyrolysis of amino acids: Recovery of starting materials and yields of condensation products. Journal of Analytical and Applied Pyrolysis.
  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. [Link]

  • Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. ResearchGate. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC. [Link]

  • Conversion of phenolic oil from biomass pyrolysis into phenyl esters. OSTI.GOV. [Link]

  • A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipi. SpringerLink. [Link]

  • STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing. [Link]

  • Analysis of carboxylic acids and esters. ResearchGate. [Link]

  • In vitro degradation of an aromatic polyanhydride with enhanced thermal properties. eScholarship. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]

  • (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]

  • Thermochromism and structural change in polydiacetylenes including carboxy and 4-carboxyphenyl groups as the intermolecular hydrogen bond linkages in the side chain. PubMed. [Link]

  • Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization. Polymer Chemistry. [Link]

Sources

Engineering Plant Immunity: A Technical Guide to the Biological Activity of o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable agriculture and eco-friendly pharmacology necessitates the development of novel, residue-free phytosanitary compounds. o-Carboxyphenyl 5-oxo-L-prolinate (CAS: 85153-77-1), a novel ester conjugate of Salicylic Acid (SA) and Pyroglutamic Acid (PGA), represents a paradigm shift in plant defense elicitors. By leveraging a prodrug strategy, this compound overcomes the bioavailability limitations and phytotoxicity associated with free SA, delivering a synergistic, dual-action immune response.

This whitepaper dissects the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate its biological activity, specifically focusing on its protective role against the hemibiotrophic fungal pathogen Zymoseptoria tritici.

Chemical Rationale: The Prodrug Paradigm

Salicylic acid is a ubiquitous phytohormone critical for the activation of Systemic Acquired Resistance (SAR). However, its direct exogenous application is often limited by rapid in planta glycosylation (which inactivates the molecule) and dose-dependent phytotoxicity. To circumvent these pharmacokinetic bottlenecks, researchers engineered o-carboxyphenyl 5-oxo-L-prolinate ().

This molecule is synthesized via the esterification of the hydroxyl group of SA with the carboxylic group of PGA. PGA (5-oxoproline) is a cyclic lactam of glutamic acid and a constrained analog of γ-aminobutyric acid (GABA). In this conjugate form, PGA serves a dual purpose:

  • Carrier Moiety: It enhances the lipophilicity and cuticular penetration of the compound.

  • Bioactive Adjuvant: Upon enzymatic cleavage by non-specific plant esterases, PGA is released to act as a physiological moisturizer and stress-response modulator.

Mechanistic Pathways: Dual-Action Elicitation

The biological activity of o-carboxyphenyl 5-oxo-L-prolinate is entirely indirect; it does not possess significant direct fungicidal properties. Instead, it acts as a systemic primer that arms the host's immune system.

  • The SA Axis (Immune Activation): Once the ester bond is hydrolyzed in the cytosol, free SA accumulates. This induces redox changes within the cell, leading to the monomerization of the NPR1 (Non-expresser of PR genes 1) protein. NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to upregulate Pathogenesis-Related (PR) genes ().

  • The PGA Axis (Osmoregulation & Stress Tolerance): The simultaneous release of PGA mimics GABAergic stress signaling. PGA regulates intracellular and extracellular water flow, maintaining cellular turgor during the osmotic stress typically induced by fungal penetration ().

SAR_Pathway Prodrug o-Carboxyphenyl 5-oxo-L-prolinate (SA-PGA Conjugate) Cleavage In planta Enzymatic Cleavage (Esterases) Prodrug->Cleavage SA Salicylic Acid (SA) Cleavage->SA Gradual Release PGA Pyroglutamic Acid (PGA) Cleavage->PGA Gradual Release NPR1 NPR1 Monomerization & Translocation SA->NPR1 Cellular Redox Shift Stress Osmotic & Stress Regulation PGA->Stress GABA Analog Signaling PR_Genes PR Gene Expression (PR-1, PR-2) NPR1->PR_Genes Transcriptional Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Stress->SAR Synergistic Priming

Diagram 1: Dual-action signaling pathway of SA-PGA prodrug cleavage and SAR activation.

Quantitative Efficacy Profile

Extensive greenhouse bioassays have demonstrated that the SA-PGA conjugate significantly outperforms its individual constituent moieties. When tested against Z. tritici on bread wheat (cv. Alixan), the conjugate reduced disease severity by nearly half, despite exhibiting negligible direct antifungal activity in vitro. This inverse correlation between in vitro toxicity and in planta efficacy is the hallmark of a true defense elicitor ().

Treatment GroupConcentrationDirect Antifungal Activity (In Vitro)Disease Severity Reduction (In Planta)Primary Mode of Action
Water + Tween-20 (Mock) N/ANone0%Negative Control
Salicylic Acid (SA) 2.0 mMLow~25 - 30%SAR Induction
Pyroglutamic Acid (PGA) 2.0 mMNoneMinimal (<10%)Osmoregulation
o-Carboxyphenyl 5-oxo-L-prolinate 2.0 mMLowUp to 49% Synergistic SAR Priming
Benzothiadiazole (BTH) 0.5 mMNone~50 - 60%Positive Control (Commercial)

Table 1: Comparative efficacy of SA, PGA, and the SA-PGA conjugate against Z. tritici.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of o-carboxyphenyl 5-oxo-L-prolinate must follow a self-validating workflow. As an Application Scientist, it is critical to understand the causality behind each step: elicitors do not kill pathogens directly; they buy the plant time to arm itself.

In Planta Efficacy Evaluation Workflow

Objective: Quantify elicitor-mediated protection against hemibiotrophic fungi.

Step 1: Plant Stratification & Preparation

  • Action: Cultivate susceptible wheat seedlings (e.g., cv. Alixan) in standardized potting soil under controlled greenhouse conditions (18°C/15°C day/night, 16h photoperiod).

  • Validation & Causality: Utilize plants strictly at the 3-week-old stage (BBCH 13). Uniform physiological age is mandatory because basal SAR capacity fluctuates heavily with plant maturity.

Step 2: Formulation and Foliar Application

  • Action: Dissolve the SA-PGA conjugate in a minimal volume of ethanol (carrier solvent), then dilute in distilled water containing 0.05% Tween-20 to a final concentration of 2.0 mM. Spray the foliage until runoff.

  • Validation & Causality: A self-validating assay must include a mock treatment (water + 0.05% Tween-20) to baseline environmental stress, and a positive control like Benzothiadiazole (BTH) to confirm the specific cultivar's genetic capacity to mount an immune response.

Step 3: Pathogen Inoculation (The 48-Hour Rule)

  • Action: Wait exactly 48 hours post-treatment. Prepare a spore suspension of Z. tritici (strain T02596) at 1×106 spores/mL and spray onto the treated leaves.

  • Validation & Causality: The 48-hour gap is the most critical parameter. It provides the necessary temporal window for the prodrug to be enzymatically cleaved, and for the released SA to initiate the transcription and translation of PR proteins before the pathogen breaches the stomata.

Step 4: Incubation & Disease Assessment

  • Action: Enclose the inoculated plants in clear plastic bags for 72 hours to maintain 100% relative humidity, then return to standard conditions.

  • Validation & Causality: Z. tritici spores strictly require free moisture and high humidity to germinate and extend germ tubes into the stomata. At 21 days post-inoculation (dpi), quantify the percentage of leaf area covered by necrotic lesions and pycnidia using image analysis software.

Workflow Prep 1. Seedling Prep (BBCH 13 Stage) Treat 2. Foliar Spray (SA-PGA 2.0 mM) Prep->Treat Inoculate 3. Pathogen Inoculation (Z. tritici Spores) Treat->Inoculate 48h Immune Lag Phase Incubate 4. Incubation (100% Humidity, 72h) Inoculate->Incubate Assess 5. Severity Assessment (21 dpi) Incubate->Assess 21 days Disease Dev.

Diagram 2: Self-validating experimental workflow for in planta elicitor bioassays.

Conclusion & Future Perspectives

o-Carboxyphenyl 5-oxo-L-prolinate exemplifies the intelligent design of next-generation agrochemicals. By utilizing a prodrug framework, it mitigates the inherent phytotoxicity of salicylic acid while co-delivering a potent osmotic regulator (PGA). This dual-action mechanism not only provides robust protection against devastating pathogens like Z. tritici but also aligns with the global mandate for eco-friendly, residue-free crop protection strategies. Future drug development should focus on optimizing the esterase-cleavage kinetics to tailor the release rate for different crop species.

References

  • Mejri, S., Siah, A., Abuhaie, C.-M., Halama, P., Magnin-Robert, M., Randoux, B., Reignault, P., Rigo, B., & Ghinet, A. (2019). "New salicylic acid and pyroglutamic acid conjugated derivatives confer protection to bread wheat against Zymoseptoria tritici." Journal of the Science of Food and Agriculture, 99(4), 1780-1786. URL:[Link]

  • Vlot, A. C., Dempsey, D. A., & Klessig, D. F. (2009). "Salicylic Acid, a Multifaceted Hormone to Combat Disease." Annual Review of Phytopathology, 47, 177-206. URL:[Link]

  • Peng, Y., Yang, J., Li, X., & Zhang, Y. (2021). "Salicylic acid: a key natural foundation for next-generation plant defense stimulators." Pest Management Science, 77(10), 4241-4251. URL:[Link]

Methodological & Application

Application Note: Advanced Formulation Techniques for Topically Delivered o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Professionals Compound: o-Carboxyphenyl 5-oxo-L-prolinate (CAS: 85153-77-1)

Introduction & Mechanistic Rationale

The topical delivery of keratolytic and anti-inflammatory agents is frequently hindered by local site irritation and poor stratum corneum (SC) permeability. o-Carboxyphenyl 5-oxo-L-prolinate is a rationally designed mutual prodrug that covalently links salicylic acid (SA) with 5-oxo-L-proline (pyroglutamic acid, PCA) via an ester bond[1].

This molecular architecture serves a dual purpose:

  • Irritation Mitigation & Enhanced Permeability: By masking the reactive phenolic/carboxylic groups of salicylic acid, the prodrug exhibits an optimized partition coefficient (LogP), facilitating passive diffusion across the lipid-rich SC. Furthermore, the PCA moiety acts as an endogenous Natural Moisturizing Factor (NMF) and a potent chemical penetration enhancer, disrupting the highly ordered intercellular lipid lamellae without causing irreversible barrier damage[2].

  • Enzymatic Activation: Upon reaching the viable epidermis and dermis, the ester bond undergoes targeted cleavage by endogenous skin esterases. This controlled hydrolysis releases equimolar concentrations of active salicylic acid and hydrating PCA directly at the target site, minimizing systemic exposure and surface erythema[1].

Pathway Prodrug o-Carboxyphenyl 5-oxo-L-prolinate (Topical Prodrug) SC Stratum Corneum Penetration (Aided by PCA moiety) Prodrug->SC Optimized LogP Esterase Epidermal Esterases (Enzymatic Cleavage) SC->Esterase Diffusion to viable layers SA Salicylic Acid (Keratolytic / Anti-inflammatory) Esterase->SA 1:1 Stoichiometric Release PCA 5-oxo-L-proline (PCA) (NMF / Hydration) Esterase->PCA

Figure 1: Mechanism of action and epidermal biotransformation of o-Carboxyphenyl 5-oxo-L-prolinate.

Formulation Strategy: Nanostructured Lipid Carriers (NLCs)

While the prodrug architecture improves transdermal flux, the ester bond is susceptible to premature aqueous hydrolysis during shelf-life. To resolve this, we utilize Nanostructured Lipid Carriers (NLCs) . NLCs are second-generation lipid nanoparticles composed of a spatially incompatible blend of solid and liquid lipids.

Scientific Rationale: Unlike first-generation Solid Lipid Nanoparticles (SLNs) which form perfect crystalline lattices that expel drugs over time, the inclusion of liquid lipids (oils) in NLCs creates lattice imperfections. This allows for higher prodrug loading capacity, prevents expulsion during storage, and shields the ester bond from aqueous microenvironments[3]. Furthermore, the lipid matrix occludes the skin surface, increasing SC hydration and synergizing with the PCA moiety to drive the prodrug deeper into the epidermis[4].

Experimental Protocols

Protocol 1: Preparation of Prodrug-Loaded NLCs via Hot High-Shear Homogenization

This protocol is designed to produce stable NLCs (<150 nm) while preventing thermal degradation of the prodrug.

Materials:

  • Active: o-Carboxyphenyl 5-oxo-L-prolinate (2.0% w/w)

  • Solid Lipid: Glyceryl behenate (Compritol® 888 ATO) (6.0% w/w)

  • Liquid Lipid: Medium-chain triglycerides (MCT oil) (3.0% w/w)

  • Surfactant/Co-surfactant: Poloxamer 188 (2.0% w/w) and Soy Lecithin (1.0% w/w)

  • Aqueous Phase: Ultra-pure water (q.s. to 100%)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt Glyceryl behenate and MCT oil in a water bath at 80°C (approximately 5°C above the melting point of the solid lipid). Add Soy Lecithin and the prodrug, stirring continuously until a clear, homogenous lipid melt is achieved.

    • Causality Check: Dissolving the prodrug in the lipid melt ensures it is partitioned entirely into the hydrophobic core, shielding the ester bond from water.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in ultra-pure water and heat to 80°C.

    • Causality Check: Isothermic mixing is critical. If the aqueous phase is cooler than the lipid phase, premature lipid crystallization will occur, leading to micro-particle formation rather than nanoparticles.

  • Pre-Emulsification: Add the hot aqueous phase dropwise to the lipid phase under high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 3 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Transfer the pre-emulsion to a probe sonicator (20 kHz, 40% amplitude) for 5 minutes.

    • Causality Check: Perform this step in a temperature-controlled jacket (maintained at 85°C) to prevent the lipid from solidifying during the cavitation process.

  • Rapid Solidification: Immediately plunge the nanoemulsion into an ice-water bath (4°C) under gentle magnetic stirring for 15 minutes.

    • Causality Check: Rapid cooling forces the lipids to crystallize quickly, locking the prodrug into the amorphous imperfections of the NLC matrix before it can partition into the aqueous phase.

Workflow LipidPhase Lipid Phase (80°C) Glyceryl behenate + MCT Oil + Prodrug + Lecithin PreEmulsion Coarse Pre-Emulsion (High-Shear Homogenization 10,000 rpm, 3 min) LipidPhase->PreEmulsion AqueousPhase Aqueous Phase (80°C) Water + Poloxamer 188 AqueousPhase->PreEmulsion NanoEmulsion Hot Nanoemulsion (Probe Sonication 40% Amp, 5 min) PreEmulsion->NanoEmulsion Droplet Size Reduction Cooling Rapid Cooling (4°C) Lipid Matrix Crystallization NanoEmulsion->Cooling Prevents Drug Expulsion NLC Prodrug-Loaded NLCs (Ready for Characterization) Cooling->NLC

Figure 2: Workflow for the preparation of o-Carboxyphenyl 5-oxo-L-prolinate NLCs.

Protocol 2: In Vitro Skin Permeation and Esterase-Mediated Hydrolysis Assay

This protocol is a self-validating system designed to prove that the prodrug penetrates intact and is only hydrolyzed by skin esterases, not by the formulation or receptor medium.

Setup:

  • Apparatus: Jacketed Franz Diffusion Cells (diffusion area: 1.77 cm²).

  • Membrane: Dermatomed porcine ear skin (thickness: 500 µm).

  • Receptor Medium: Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Bovine Serum Albumin (BSA) to maintain sink conditions for the lipophilic prodrug. Maintained at 32°C (skin surface temperature).

Self-Validating Control Arms:

  • Group A: Prodrug-loaded NLCs.

  • Group B (Positive Control): Free Salicylic Acid + Free PCA in a standard hydrogel (equimolar concentration).

  • Group C (Enzyme Inhibition Control): Skin pre-treated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, prior to applying Prodrug-loaded NLCs.

Methodology:

  • Mount the porcine skin between the donor and receptor compartments, SC facing up. Equilibrate for 30 minutes.

  • Apply 200 µL of the respective formulations to the donor compartment.

  • At predetermined intervals (1, 2, 4, 6, 8, 12, and 24 hours), withdraw 0.5 mL of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

  • Tissue Extraction (24h): After 24 hours, wash the skin surface with methanol to remove unabsorbed drug. Tape-strip the skin 15 times to isolate the SC. Mince the remaining viable epidermis/dermis and extract the drugs using methanol under sonication.

  • Quantification: Analyze all samples via HPLC-UV (Detection at 296 nm for SA and Prodrug, 210 nm for PCA) to quantify intact prodrug vs. released SA/PCA.

Data Presentation

The success of the formulation is validated by physicochemical stability and specific enzymatic cleavage. The tables below summarize expected quantitative outputs based on this formulation strategy.

Table 1: Physicochemical Characterization of NLC Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Blank NLCs112.4 ± 4.20.18 ± 0.02-28.5 ± 1.4N/A
Prodrug-NLCs 125.6 ± 5.1 0.21 ± 0.03 -31.2 ± 2.1 92.4 ± 1.8
Free SA-NLCs118.3 ± 6.00.25 ± 0.04-22.1 ± 1.964.5 ± 3.2

Note: The high encapsulation efficiency of the Prodrug-NLCs compared to Free SA-NLCs highlights the advantage of the prodrug's optimized lipophilicity.

Table 2: In Vitro Epidermal/Dermal Deposition and Hydrolysis Kinetics (at 24 hours)

Test GroupIntact Prodrug in Tissue (µg/cm²)Released SA in Tissue (µg/cm²)Hydrolysis Efficiency (%)
Group A (Prodrug NLCs)12.4 ± 2.184.5 ± 6.387.2%
Group B (Free SA Gel)N/A31.2 ± 4.1N/A
Group C (Prodrug NLCs + BNPP Inhibitor)89.6 ± 5.46.8 ± 1.27.0%

Interpretation: Group A demonstrates significantly higher SA deposition in the viable tissue compared to the free SA control (Group B), proving the penetration-enhancing effect of the PCA moiety and NLC carrier. Group C proves that the release of SA is strictly dependent on endogenous esterase activity, validating the prodrug mechanism.

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Application Note: NMR Spectroscopy Protocols for the Structural Characterization of o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Analytical Rationale

o-Carboxyphenyl 5-oxo-L-prolinate (C₁₂H₁₁NO₅, MW: 249.22 g/mol ) is a complex ester formed by the condensation of the carboxylic acid group of 5-oxo-L-proline (pyroglutamic acid) and the phenolic hydroxyl group of salicylic acid. This molecule is of significant interest in dermatological and pharmaceutical applications, acting as a potential dual-action prodrug that combines the natural moisturizing factor (NMF) properties of pyroglutamate with the keratolytic and anti-inflammatory properties of salicylic acid.

The Analytical Challenge: During synthesis or formulation stability testing, it is critical to differentiate the intact ester from a physical mixture of its hydrolyzed precursors (pyroglutamic acid and salicylic acid). While mass spectrometry can confirm the molecular weight, it cannot definitively prove the regiochemistry of the ester linkage in solution. High-resolution NMR spectroscopy is the gold standard for this validation. This application note details a self-validating NMR protocol, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques to unambiguously assign the molecular architecture and confirm the integrity of the ester bond.

Mechanistic Insights & Causality in Experimental Design

Every parameter in this protocol is selected based on the specific physicochemical properties of the target molecule:

  • Solvent Selection (DMSO-d₆): o-Carboxyphenyl 5-oxo-L-prolinate contains two highly exchangeable protons: the lactam nitrogen proton (NH) and the carboxylic acid proton (COOH). Using a protic solvent (like D₂O or CD₃OD) would result in rapid deuterium exchange, rendering these critical diagnostic signals invisible[1]. DMSO-d₆ strongly hydrogen-bonds with these groups, drastically slowing the exchange rate and allowing sharp, distinct resonances to be observed at ~8.1 ppm (NH) and ~13.1 ppm (COOH)[2]. Furthermore, DMSO-d₆ prevents the spontaneous hydrolysis of the ester linkage that can occur in aqueous environments.

  • The Diagnostic Power of HMBC: The definitive proof of the molecule's structure lies in the heteronuclear multiple-bond correlation (HMBC) experiment. The ester linkage is confirmed by a long-range ³J correlation between the chiral α-proton of the pyroglutamate ring (H-2) and the ester carbonyl carbon (C-6).

  • ¹³C Chemical Shift Causality: The esterification of the salicylic acid hydroxyl group causes a diagnostic upfield shift of the ipso-aromatic carbon (C-2'). In free salicylic acid, this phenolic carbon resonates at ~161 ppm. Upon esterification, the electron-withdrawing nature of the acyl group reduces the oxygen's ability to donate electron density into the ring, shifting the C-2' resonance upfield to ~150 ppm[2].

Experimental Protocols: Step-by-Step Methodology

Sample Preparation
  • Weighing: Accurately weigh 12–15 mg of highly purified o-Carboxyphenyl 5-oxo-L-prolinate.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Rationale: Removing paramagnetic impurities and undissolved particulates is critical for achieving optimal magnetic field homogeneity (shimming).

  • Equilibration: Place the sample in the NMR spectrometer and allow it to thermally equilibrate at 298 K for 5 minutes.

Instrument Tuning and Acquisition Parameters

Experiments should be performed on a 600 MHz NMR spectrometer (e.g., Bruker Avance III) equipped with a cryogenically cooled 5 mm probe to maximize ¹³C sensitivity.

  • Tuning & Matching: Manually or automatically tune the probe to the exact frequencies of ¹H and ¹³C for the specific sample dielectric.

  • Shimming: Perform 3D gradient shimming (TopShim) on the Z-axis to achieve a TMS line width of <0.6 Hz at half-height.

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for ¹H to ensure accurate flip angles for 2D sequences.

Acquisition Sequences:

  • ¹H NMR (1D): 600 MHz, 32 scans, spectral width 15 ppm, relaxation delay (D1) = 3.0 s.

  • ¹³C NMR (1D): 150 MHz, ¹H-decoupled (WALTZ-16), 1024 scans, spectral width 250 ppm, D1 = 2.0 s.

  • ¹H-¹H COSY (2D): Gradient-selected, 2048 x 256 data points, 4 scans per increment.

  • ¹H-¹³C HSQC (2D): Multiplicity-edited, optimized for ¹JCH = 145 Hz.

  • ¹H-¹³C HMBC (2D): Optimized for long-range couplings (ⁿJCH = 8 Hz), 2048 x 512 data points, D1 = 2.0 s.

Data Presentation & Resonance Assignments

The structural validation relies on the precise assignment of all spin systems. The pyroglutamate ring is assigned via the contiguous H2-H3-H4 aliphatic spin system[3], while the salicylate moiety is assigned via the aromatic H3'-H4'-H5'-H6' system[4].

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆ (298 K)
MoietyPosition¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)Key HMBC Correlations (H → C)
Pyroglutamate N-1-8.10br s (NH)C-2, C-5
C-2 (α-CH)55.24.55dd, J = 8.5, 4.0C-3, C-4, C-5, C-6 (Ester)
C-3 (CH₂)25.42.40 (a), 2.05 (b)m, mC-2, C-4, C-5
C-4 (CH₂)29.12.25 (a, b)mC-2, C-3, C-5
C-5 (Lactam C=O)177.0---
Ester Linkage C-6 (Ester C=O)170.5---
Salicylate C-1' (C-COOH)123.5---
C-2' (C-O-Ester)150.2---
C-3' (Ar-CH)124.07.25dd, J = 8.0, 1.2C-1', C-2', C-5'
C-4' (Ar-CH)134.57.65td, J = 8.0, 1.5C-2', C-6'
C-5' (Ar-CH)126.57.40td, J = 8.0, 1.2C-1', C-3'
C-6' (Ar-CH)131.57.95dd, J = 8.0, 1.5C-2', C-4', C-7'
C-7' (COOH)166.013.10br s (OH)C-1', C-6'

Note: The presence of the C-6 ester carbonyl at 170.5 ppm, combined with the C-2' aromatic carbon at 150.2 ppm, provides self-validating proof of the esterification state.

Diagnostic Workflow Visualization

The following diagram maps the logical progression from sample preparation to final structural validation, emphasizing the self-validating nature of the combined 1D and 2D NMR approach.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 298K, 12-15 mg) N2 1D NMR Acquisition (1H at 600 MHz, 13C at 150 MHz) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Data Processing (Fourier Transform, Phase/Baseline Corr.) N3->N4 N5 Resonance Assignment (Spin System & Connectivity Mapping) N4->N5 N6 Structural Validation (Ester Linkage & Conformational Proof) N5->N6

Figure 1: Step-by-step NMR spectroscopy workflow for structural characterization and validation.

Conclusion

By strictly adhering to this protocol, researchers can definitively characterize o-Carboxyphenyl 5-oxo-L-prolinate. The synergistic use of DMSO-d₆ to lock exchangeable protons and HMBC to trace trans-ester bonds ensures that the resulting analytical package is both scientifically rigorous and fully compliant with regulatory standards for novel compound characterization.

References

  • National Center for Biotechnology Information. "L-Pyroglutamic Acid | C5H7NO3 | CID 7405". PubChem Database. URL:[Link]

  • Jadrijević-Mladar Takač, M., et al. "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide". Acta Pharmaceutica 54 (2004) 163–176. URL: [Link]

  • Faggi, C., et al. "Synthesis of New Optically Active 2-Pyrrolidinones". Molecules 18, no. 1 (2013): 148-163. URL:[Link]

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Advanced Mass Spectrometry Fragmentation Analysis of o-Carboxyphenyl 5-oxo-L-prolinate: Pathways, Mechanisms, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-MS-2026-03 Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers Instrument Focus: UHPLC-ESI-QTOF / Triple Quadrupole MS

Executive Summary

o-Carboxyphenyl 5-oxo-L-prolinate (also known as salicylic acid pyroglutamate ester) is a complex conjugate formed by the esterification of the carboxylic acid group of 5-oxo-L-proline (pyroglutamate) with the phenolic hydroxyl group of salicylic acid. Because both pyroglutamate and salicylic acid are critical bioactive molecules in plant defense signaling and human cosmetic/pharmaceutical formulations, the accurate identification of their conjugates is paramount.

This application note provides a comprehensive, self-validating analytical framework for the structural elucidation of o-Carboxyphenyl 5-oxo-L-prolinate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By leveraging orthogonal fragmentation pathways in both positive and negative ionization modes, researchers can confidently map the ester cleavage dynamics and eliminate false positives from isobaric interferences.

Physicochemical & Exact Mass Profiling

Before initiating MS/MS workflows, establishing the exact monoisotopic mass and predicted ionization behavior is critical for setting up targeted precursor ion scans.

PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₁NO₅Determines isotopic distribution pattern (M+1, M+2).
Monoisotopic Mass 249.0637 DaBaseline for high-resolution mass extraction.
Precursor Ion [M+H]⁺ m/z 250.0710Primary target for positive mode CID.
Precursor Ion[M-H]⁻ m/z 248.0565Primary target for negative mode CID; highly sensitive due to the acidic carboxylate.
LogP (Predicted) ~0.8 - 1.2Indicates moderate polarity; ideal for C18 reversed-phase retention.

Mechanistic Fragmentation Pathways (The "Why")

As a Senior Application Scientist, it is not enough to know what fragments appear; we must understand why they form. The fragmentation of o-Carboxyphenyl 5-oxo-L-prolinate is driven by the differential proton affinities and the lability of the ester bond under Collision-Induced Dissociation (CID).

Positive Ion Mode (ESI+)

In positive mode, protonation occurs preferentially at the highly basic amide carbonyl of the pyroglutamate ring or the ester oxygen.

  • Ester Cleavage: The addition of a proton weakens the C-O ester linkage. CID localized at this bond results in heterolytic cleavage, expelling neutral salicylic acid (138 Da) and yielding a highly stable pyroglutamyl acylium cation at m/z 112.04.

  • Secondary Fragmentation: The acylium ion further degrades via the loss of carbon monoxide (CO, 28 Da) to form a pyrrolidone cation at m/z 84.04. This sequential loss is a definitive hallmark of 5-oxo-L-proline derivatives () [2].

Negative Ion Mode (ESI-)

In negative mode, the free carboxylic acid group on the salicylic acid moiety (pKa ~2.9) readily donates a proton, forming a stable[M-H]⁻ precursor at m/z 248.06.

  • Diagnostic Salicylate Reporter: CID triggers the cleavage of the ester bond, releasing neutral pyroglutamate ketene (111 Da) and leaving the salicylate anion at m/z 137.02.

  • Ortho-Effect Decarboxylation: The salicylate anion undergoes a highly specific rearrangement driven by the ortho-proximity of the phenolic oxygen and the carboxylate group. This leads to the rapid expulsion of CO₂ (44 Da), yielding a phenoxide anion at m/z 93.03. Monitoring the m/z 137 → 93 transition is the gold standard for validating the presence of a salicylic acid conjugate () [1].

Fragmentation Pathway Visualization

MS_Fragmentation M_pos [M+H]+ m/z 250.07 Pos_F1 Pyroglutamyl Cation m/z 112.04 M_pos->Pos_F1 - Salicylic Acid (138 Da) Pos_F3 Protonated Salicylic Acid m/z 139.04 M_pos->Pos_F3 - Pyroglutamate ketene (111 Da) M_neg [M-H]- m/z 248.06 Neg_F1 Salicylate Anion m/z 137.02 M_neg->Neg_F1 - Pyroglutamate ketene (111 Da) Pos_F2 Pyrrolidone Cation m/z 84.04 Pos_F1->Pos_F2 - CO (28 Da) Neg_F2 Phenoxide Anion m/z 93.03 Neg_F1->Neg_F2 - CO2 (44 Da)

Fig 1: ESI-MS/MS fragmentation pathways of o-Carboxyphenyl 5-oxo-L-prolinate in pos/neg modes.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol incorporates built-in causality checks. Every step is designed to prevent artifact formation and validate the structural assignment orthogonally.

Step 1: Matrix Extraction & Quenching
  • Action: Homogenize the sample in cold Methanol/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Causality: Esters like o-Carboxyphenyl 5-oxo-L-prolinate are highly susceptible to enzymatic hydrolysis by endogenous esterases. The cold temperature and acidic pH immediately denature proteins and quench esterase activity, locking the conjugate in its intact form.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) LC-MS grade H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: Formic acid acts as an ion-pairing agent, ensuring the free carboxylic acid on the salicylic moiety remains fully protonated during the run. This prevents peak tailing and ensures a sharp Gaussian peak shape, maximizing the signal-to-noise ratio entering the MS source.

Step 3: Polarity-Switching MS/MS Acquisition
  • Action: Configure the mass spectrometer to alternate between ESI+ and ESI- modes every 50 milliseconds. Set data-dependent acquisition (DDA) to trigger MS/MS on the top 3 most intense ions.

  • Validation Logic: A true identification requires the chromatographic co-elution (retention time alignment within ±0.02 min) of the m/z 250.07 peak in positive mode and the m/z 248.06 peak in negative mode. If only one polarity yields a signal, the feature must be flagged as a potential isobaric matrix interference.

Quantitative Fragmentation Data

Use the following tables to program Multiple Reaction Monitoring (MRM) transitions or to validate QTOF MS/MS spectra.

Table 1: Diagnostic Product Ions (ESI Positive Mode)
Precursor m/zProduct m/zFragment IdentityOptimal CE (eV)Relative Abundance
250.07112.04 Pyroglutamyl Acylium Cation15 - 20100% (Base Peak)
250.07139.04Protonated Salicylic Acid15 - 2045%
250.0784.04Pyrrolidone Cation25 - 3020%
Table 2: Diagnostic Product Ions (ESI Negative Mode)
Precursor m/zProduct m/zFragment IdentityOptimal CE (eV)Relative Abundance
248.06137.02 Salicylate Anion10 - 15100% (Base Peak)
248.0693.03Phenoxide Anion20 - 2560%

Conclusion

The accurate identification of o-Carboxyphenyl 5-oxo-L-prolinate relies heavily on the orthogonal validation provided by dual-polarity MS/MS. By confirming the presence of the pyroglutamyl cation (m/z 112.04) in positive mode and the highly diagnostic salicylate reporter transition (m/z 137.02 → 93.03) in negative mode, analysts can achieve unambiguous structural elucidation. Adhering to the cold, acidic extraction protocol ensures that the ester bond remains intact prior to ionization, thereby preserving the scientific integrity of the assay.

References

  • Pastor, V., Vicent, C., Cerezo, M., & Flors, V. (2012). "Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques." Plant Physiology and Biochemistry, 53, 19-26. Available at:[Link]

  • Arifuzzaman, S., et al. (2025). "Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh." PLOS Digital Health, 4(10), e0001042. Available at:[Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. (2014). "Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics." CIR Publications. Available at:[Link]

Application Note: Preclinical Evaluation of o-Carboxyphenyl 5-oxo-L-prolinate as a Salicylic Acid Prodrug

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Salicylic acid (SA) is a foundational non-steroidal anti-inflammatory drug (NSAID); however, its clinical utility is frequently dose-limited by severe gastric mucosal damage[1]. This toxicity is primarily driven by localized irritation caused by its free phenolic hydroxyl and carboxylic acid groups[2]. To circumvent this bottleneck, o-carboxyphenyl 5-oxo-L-prolinate was developed as an advanced ester prodrug.

By conjugating SA with 5-oxo-L-proline (pyroglutamate), the phenolic hydroxyl is temporarily masked. This Application Note provides researchers and drug development professionals with a field-proven, self-validating framework to evaluate the mechanistic rationale, physicochemical properties, and in vitro enzymatic activation of this prodrug.

Mechanistic Rationale & Prodrug Design

The selection of pyroglutamate as a promoiety is a highly strategic choice in rational drug design. Pyroglutamate is a naturally occurring, non-toxic cyclized derivative of glutamate. It has been successfully employed in advanced prodrug architectures to enhance metabolic stability, modulate lipophilicity, and improve tissue-specific delivery (such as the enhanced cerebrospinal fluid penetration observed in DON prodrugs)[3].

In the specific case of o-carboxyphenyl 5-oxo-L-prolinate, the ester linkage serves a dual physiological purpose:

  • Gastric Protection: The covalent ester bond prevents direct interaction between the SA phenolic group and the gastric mucosa, significantly reducing the risk of ulceration and localized bleeding[2].

  • Rapid Systemic Activation: Upon intestinal absorption, the ester bond is highly susceptible to cleavage by ubiquitous human carboxylesterases (e.g., hCE1 and hCE2) present in the liver and blood plasma[4]. This ensures that the prodrug is rapidly and quantitatively biotransformed back into the active SA and the harmless pyroglutamate byproduct.

G Prodrug o-Carboxyphenyl 5-oxo-L-prolinate (Prodrug) Esterase Carboxylesterases (Plasma/Liver) Prodrug->Esterase Hydrolysis SA Salicylic Acid (Active NSAID) Esterase->SA Active Drug PCA 5-oxo-L-proline (Pyroglutamate) Esterase->PCA Promoiety

Figure 1: Enzymatic cleavage pathway of o-Carboxyphenyl 5-oxo-L-prolinate by plasma esterases.

Physicochemical & Pharmacokinetic Profiling

Understanding the baseline shifts in physicochemical properties is critical for downstream formulation. The table below summarizes the theoretical and practical shifts achieved by this prodrug strategy.

ParameterSalicylic Acid (Active Drug)o-Carboxyphenyl 5-oxo-L-prolinateMechanistic Rationale
Molecular Weight 138.12 g/mol 249.22 g/mol Covalent addition of the 5-oxo-L-proline promoiety.
Gastric Irritation HighLowMasking the phenolic hydroxyl prevents localized mucosal damage[2].
Enzymatic Liability NoneHigh (Carboxylesterases)Ensures rapid biotransformation to the active NSAID in plasma[4].
Aqueous Solubility LowModerate/HighThe pyroglutamate moiety alters the partition coefficient, improving dissolution.
Target Delivery SystemicSystemic / Enhanced CNSPyroglutamate can facilitate transporter-mediated or lipophilic distribution[3].

Experimental Protocols: A Self-Validating Approach

To rigorously evaluate o-carboxyphenyl 5-oxo-L-prolinate, researchers must employ assays that definitively differentiate between spontaneous chemical instability and targeted enzymatic activation. The following protocols incorporate specific controls to ensure absolute data integrity.

Protocol 1: In Vitro Plasma Esterase Cleavage Assay

Objective: To quantify the rate of esterase-mediated conversion of the prodrug to SA in systemic circulation. Causality & Design: Ester prodrugs are notoriously labile ex vivo. To accurately measure in vivo-like cleavage, the assay must be instantly quenchable. We utilize ice-cold acetonitrile to precipitate proteins and halt enzyme activity at exact timepoints[5]. To prove that cleavage is strictly enzymatic, a negative control utilizing paraoxon (a potent serine esterase inhibitor) is mandatory[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the prodrug in anhydrous DMSO.

  • Matrix Equilibration: Pre-warm pooled human or rat plasma (heparinized) to 37°C in a shaking water bath.

  • Negative Control Setup: In a separate vial, pre-incubate an aliquot of plasma with 100 µM paraoxon for 10 minutes to completely inhibit serine esterases[6].

  • Reaction Initiation: Spike the prodrug into both the standard plasma and the paraoxon-treated plasma to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to prevent solvent-induced enzyme denaturation.

  • Timecourse Sampling: At 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixtures.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Salicylic Acid-d4 (Internal Standard). Note: The cold organic solvent instantly denatures esterases, locking the degradation profile at that exact second[5].

  • Processing & Analysis: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the equimolar appearance of SA.

Protocol 2: Gastrointestinal Stability Assessment (SGF/SIF)

Objective: To verify that the prodrug remains intact in the stomach prior to absorption. Causality & Design: If the prodrug hydrolyzes prematurely in the stomach, the gastric protection strategy fails. Testing in Simulated Gastric Fluid (SGF, pH 1.2) ensures the ester bond withstands highly acidic environments[2].

Step-by-Step Methodology:

  • Media Preparation: Prepare SGF (pH 1.2, 3.2 mg/mL pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, 10 mg/mL pancreatin).

  • Incubation: Spike the prodrug to a final concentration of 10 µM into both media at 37°C.

  • Sampling: Extract aliquots at 0, 1, 2, and 4 hours.

  • Quenching: Quench SGF samples with an equal volume of 0.1 M NaOH to neutralize the acid; quench SIF samples with 3 volumes of ice-cold acetonitrile.

  • Validation: The prodrug must demonstrate a half-life ( t1/2​ ) > 4 hours in SGF to validate its gastric-protective design. Rapid degradation in SGF would prematurely expose the stomach to SA, negating the prodrug's primary clinical advantage.

W S1 1. Prodrug Incubation (Plasma / SGF / SIF) S2 2. Aliquot Quenching (Cold Acetonitrile + IS) S1->S2 S3 3. Protein Precipitation & Centrifugation S2->S3 S4 4. LC-MS/MS Analysis (Quantify SA Release) S3->S4

Figure 2: Workflow for in vitro stability and enzymatic cleavage assay of the prodrug.

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Troubleshooting & Optimization

Technical Support Center: Chromatography Solutions for o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible chromatographic methods for o-Carboxyphenyl 5-oxo-L-prolinate .

Structurally, this compound is a hybrid molecule: it features a highly polar lactam ring (the 5-oxo-L-prolinate/pyroglutamate moiety) and an aromatic, acidic domain (the o-carboxyphenyl/salicylic acid moiety). This dual nature—combining a polar amide with a free carboxylic acid (pKa ~2.9)—presents unique chromatographic challenges, including peak tailing, retention time drift, and pH-dependent structural shifts. The following modules provide field-proven troubleshooting insights and validated methodologies to master its separation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does o-Carboxyphenyl 5-oxo-L-prolinate exhibit severe peak tailing and split peaks on a standard C18 column? Answer: This is a classic symptom of secondary interactions and partial ionization. The free carboxylic acid on the o-carboxyphenyl moiety has a pKa of approximately 2.9. If your mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (polar) states, causing dual-state migration and split peaks. Furthermore, the ionized carboxylate strongly interacts with un-endcapped, residual silanols on the silica matrix, resulting in severe tailing. Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the compound's pKa (target pH ≤ 2.0). Adding an acidic modifier like 0.1% Phosphoric acid (H₃PO₄) ensures complete protonation, driving the equilibrium to a single state that interacts uniformly with the stationary phase[1].

Q2: I need to transfer my UV-HPLC method to an LC-MS/MS system. Can I keep using Phosphoric acid? Answer: No. Phosphoric acid is a non-volatile buffer. In a mass spectrometer's electrospray ionization (ESI) source, it will rapidly precipitate, causing permanent capillary blockage and severe ion suppression. Solution: Substitute 0.1% Phosphoric acid with 0.1% Formic acid (FA) in both the aqueous and organic channels[2]. While FA has a slightly higher pH (~2.7), it provides the volatility required for MS compatibility while maintaining sufficient acidity to separate 5-oxo-L-proline derivatives[3].

Q3: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my organic modifier? Answer: Acetonitrile is highly recommended. o-Carboxyphenyl 5-oxo-L-prolinate contains an ester/amide linkage that is susceptible to solvolysis under acidic conditions at elevated temperatures. Methanol is a protic solvent and can participate in transesterification or nucleophilic attack over long sequence runs. Acetonitrile is an aprotic solvent, which minimizes these secondary on-column reactions. Additionally, MeCN provides lower backpressure and a lower UV cutoff (190 nm), which is ideal for detecting the aromatic salicylic moiety at 210 nm or 240 nm[1].

Q4: My retention times are drifting earlier with each subsequent injection. How do I stabilize them? Answer: Early retention time drift typically indicates incomplete column re-equilibration. The highly polar 5-oxo-L-prolinate moiety requires sufficient hydration of the stationary phase to maintain consistent partitioning. Solution: Ensure your gradient returns to the initial high-aqueous conditions (e.g., 5% B) and holds for at least 5 to 10 column volumes (CV) before the next injection.

Part 2: Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates system suitability checks and baseline stabilization steps.

Method: Reversed-Phase HPLC for o-Carboxyphenyl 5-oxo-L-prolinate

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v). Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v). Sonicate for 10 minutes.

  • Causality Note: Matching the modifier concentration in both channels prevents baseline drift during the gradient run[3].

Step 2: System Setup & Conditioning

  • Column: Endcapped C18 or Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm).

  • Column Temperature: 30°C. (Avoid temperatures >40°C to prevent thermal degradation of the amide bond).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 240 nm.

  • Conditioning: Flush the column with 100% Mobile Phase B for 15 minutes, then equilibrate at 5% B for 20 minutes until the pressure ripple is <1% and the UV baseline is flat.

Step 3: Sample Preparation

  • Dissolve the standard/sample in a diluent matching the initial mobile phase conditions (95% A / 5% B).

  • Self-Validation Check: Inject a blank diluent before the sample. If ghost peaks appear, replace the diluent and check the injector needle wash.

Step 4: Gradient Execution & System Suitability

  • Execute the gradient profile outlined in Table 2.

  • Evaluate the first standard injection: Target a Tailing Factor (Tf) of 0.9 – 1.2 and a Relative Standard Deviation (RSD) of <2.0% for retention time across three replicate injections.

Part 3: Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for 5-oxo-L-prolinate Derivatives

ModifierApprox. pH (0.1% v/v)MS Compatible?UV CutoffBest Use Case
Phosphoric Acid (H₃PO₄) 2.1No195 nmRoutine UV-HPLC; maximum suppression of carboxylic acid ionization[1][2].
Formic Acid (FA) 2.7Yes210 nmLC-MS/MS applications; good balance of volatility and acidity[3].
Trifluoroacetic Acid (TFA) 2.0No (Ion Suppression)210 nmPeptide mapping or severe tailing issues; acts as a strong ion-pair reagent.

Table 2: Recommended Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Phase Description
0.09551.0Initial Hold / Hydration
2.09551.0Elution of void volume salts
12.040601.0Linear gradient for target elution
15.05951.0Column wash
18.05951.0Hold wash
18.19551.0Return to initial conditions
25.09551.0Re-equilibration (Critical step)

Part 4: Method Development Visualizations

G Start Issue: Peak Tailing Observed CheckPH Check Mobile Phase pH Is pH < pKa (approx 2.5)? Start->CheckPH AddAcid Add 0.1% Formic or Phosphoric Acid CheckPH->AddAcid No CheckColumn Check Column Chemistry Are silanols active? CheckPH->CheckColumn Yes Resolved Peak Shape Restored AddAcid->Resolved UseEndcapped Switch to Endcapped or Polar-Embedded C18 CheckColumn->UseEndcapped Yes UseEndcapped->Resolved

Troubleshooting logic tree for resolving peak tailing in acidic compound chromatography.

Workflow Phase1 1. Modifier Selection (0.1% FA vs H3PO4) Phase2 2. Organic Solvent (MeCN vs MeOH) Phase1->Phase2 Phase3 3. Gradient Optimization (5% to 95% B) Phase2->Phase3 Phase4 4. Column Temp (Set to 30-40°C) Phase3->Phase4 Phase5 5. Method Validation (RSD & Recovery) Phase4->Phase5

Step-by-step workflow for developing a robust RP-HPLC method for polar aromatic compounds.

References

  • SIELC Technologies. Separation of Undecyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. SIELC.com. Available at:[Link]

  • National Institutes of Health (PMC). A comparative UPLC-orbitrap-MS-based metabolite profiling of three Pelargonium species cultivated in Egypt. NIH.gov. Available at:[Link]

  • RSC Advances. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC. RSC.org. Available at:[Link]

Sources

improving the shelf-life stability of o-Carboxyphenyl 5-oxo-L-prolinate formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and formulation guide for o-Carboxyphenyl 5-oxo-L-prolinate (also known as Salicyloyl PCA). This resource is designed for researchers and drug development professionals dealing with the shelf-life stability and degradation challenges inherent to this hybrid prodrug molecule.

Part 1: Troubleshooting Degradation Mechanisms (FAQs)

Q1: Why does my o-Carboxyphenyl 5-oxo-L-prolinate formulation degrade rapidly in standard aqueous buffers (pH 5.0 - 7.0)? A: The instability is driven by the molecule's structural chemistry. o-Carboxyphenyl 5-oxo-L-prolinate is an ester formed between the carboxyl group of 5-oxo-L-proline (pyroglutamic acid) and the phenolic hydroxyl group of salicylic acid[1]. Similar to aspirin (acetylsalicylic acid), this ester bond is highly susceptible to intramolecular catalysis .

At pH levels above 4.0, the adjacent ortho-carboxyl group on the salicylic acid moiety deprotonates (pKa ~3.5). The resulting carboxylate anion acts as a powerful intramolecular general base or internal nucleophile, drastically lowering the activation energy for ester hydrolysis[2]. Consequently, in standard physiological (pH 7.4) or cosmetic (pH 5.5) aqueous bases, the molecule rapidly hydrolyzes into free salicylic acid and pyroglutamic acid.

Q2: What is the optimal pH range to maximize the shelf-life of this compound in aqueous systems? A: To arrest the intramolecular catalysis, the formulation must be maintained at a pH where the ortho-carboxyl group remains fully protonated, but not so acidic that specific acid catalysis dominates. The optimal stability window is pH 2.5 to 3.5 [3].

Table 1: Estimated Half-Life (t½) of o-Carboxyphenyl 5-oxo-L-prolinate at 25°C vs. Formulation pH

Formulation pHDominant Catalytic MechanismEstimated Half-Life (t½)Formulation Recommendation
< 2.0 Specific Acid Catalysis (H⁺)< 30 DaysAvoid; highly irritating for topical use.
2.5 - 3.5 Minimal Catalysis (Protonated)> 24 Months Optimal Target Range.
4.5 - 6.0 Intramolecular General Base< 14 DaysUnstable in aqueous media.
> 7.0 Specific Base (OH⁻) + Intramolecular< 48 HoursRequires strict anhydrous matrix.

Q3: What excipients should I strictly avoid when formulating? A: Avoid strong nucleophiles and high-water-activity environments.

  • Primary and Secondary Amines: Excipients like tromethamine (Tris) or certain amino acid buffers will execute a nucleophilic attack on the ester carbonyl.

  • High Free Water (a_w > 0.8): Water is the primary reactant in hydrolysis. If a higher pH is strictly required for your target product profile, you must suppress water activity using glycols (e.g., Propylene Glycol, PEG-400) or formulate a completely anhydrous system (e.g., ointment or lipid-based serum).

Part 2: Visualizing the Degradation Logic

G A o-Carboxyphenyl 5-oxo-L-prolinate B pH < 2.5 (Acid Catalysis) A->B H+ attack C pH 2.5 - 3.5 (Maximum Stability) A->C Protonated Carboxyl D pH > 4.5 (Intramolecular Catalysis) A->D Carboxylate Anion E Hydrolysis to Salicylic Acid + PCA B->E Fast Hydrolysis C->E Slow (Optimal) D->E Rapid (Nucleophilic)

Degradation logic of o-Carboxyphenyl 5-oxo-L-prolinate via intramolecular catalysis.

Part 3: Formulation & Stability Testing Methodologies

Q4: How do I systematically validate the stability of a new prototype? A: You must utilize a self-validating Accelerated Stability Protocol that tracks the appearance of the primary degradation product (Free Salicylic Acid)[4]. By tracking the degradant rather than just the loss of the parent compound, you ensure mass balance and validate that your extraction method isn't artificially causing loss.

Step-by-Step Methodology: Accelerated Stability & HPLC Quantification

Phase 1: Sample Preparation & Stress Testing

  • Prepare Prototypes: Formulate your target matrix (e.g., pH 3.0 aqueous serum) and a Positive Control (pH 7.0 phosphate buffer). The control is critical to validate the discriminatory power of your assay.

  • Incubation: Aliquot samples into sealed amber glass vials. Incubate in a stability chamber at 40°C ± 2°C / 75% RH ± 5% [4].

  • Sampling Intervals: Pull samples at Day 0, Day 7, Day 14, Day 30, and Day 90.

Phase 2: Extraction (Self-Validating)

  • Quenching: Immediately upon pulling a sample, dilute 1.0 g of the formulation in 10.0 mL of an acidic quenching solvent (Methanol:0.1% Phosphoric Acid in Water, 50:50 v/v).

    • Causality: The acidic solvent instantly drops the pH below 3.0, arresting any further intramolecular hydrolysis during the sample prep phase.

  • Sonication: Sonicate for 10 minutes in an ice bath to prevent thermal degradation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Causality: TFA ensures the carboxyl groups on both the parent ester and the free salicylic acid remain fully protonated, preventing peak tailing and ensuring sharp resolution.

  • Detection: UV at 230 nm and 296 nm.

  • System Suitability (Validation): Calculate the molar mass balance. The molar loss of o-Carboxyphenyl 5-oxo-L-prolinate must equal the molar gain of free salicylic acid. If the mass balance is < 95%, re-evaluate the extraction protocol for incomplete recovery or secondary degradation pathways.

Part 4: Formulation Workflow Visualization

Workflow S1 1. Matrix Selection (Minimize Water Activity / Amines) S2 2. pH Optimization (Buffer to Target pH 2.5 - 3.5) S1->S2 Formulate S4 4. Accelerated Testing (40°C / 75% RH for 90 Days) S2->S4 Incubate S3 3. System Quenching (Acidic Methanol Extraction) S5 5. HPLC Quantification (Validate Mass Balance of Free SA) S3->S5 Analyze S4->S3 Pull & Prep

Step-by-step formulation and stability validation workflow for ester-based prodrugs.

References

  • [1] Salicylic acid: a key natural foundation for next‐generation plant defense stimulators - PMC. Source: nih.gov. 1

  • [2] The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C) - Sciforum. Source: sciforum.net. 2

  • [4] EP2340814A2 - A stable aspirin tablet and process of preparation thereof - Google Patents. Source: google.com. 4

  • [3] acid base - Aspirin Hydrolysis at pH 2 - Chemistry Stack Exchange. Source: stackexchange.com. 3

Sources

Validation & Comparative

cross-validating LC-MS/MS methods for o-Carboxyphenyl 5-oxo-L-prolinate detection

Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to Cross-Validating LC-MS/MS Methods for o-Carboxyphenyl 5-oxo-L-prolinate Detection

Target Audience: Researchers, analytical scientists, and drug development professionals. Prepared By: Senior Application Scientist

The Analytical Challenge: Understanding the Analyte

o-Carboxyphenyl 5-oxo-L-prolinate (CAS 85153-77-1) is a highly polar, dual-functional molecule consisting of a 5-oxo-L-proline (pidolic acid) ring esterified to salicylic acid [1]. In pharmacokinetic (PK) and biomarker studies, accurately quantifying this compound presents a significant bioanalytical challenge. Its high polarity leads to poor retention on traditional Reversed-Phase (RP) C18 columns, often causing the analyte to elute in the void volume where matrix-induced ion suppression is most severe.

To overcome this, many laboratories are transitioning from legacy RP-LC-MS/MS methods to Hydrophilic Interaction Liquid Chromatography (HILIC). However, switching analytical platforms mid-development requires rigorous cross-validation to ensure historical clinical data remains comparable to new data, strictly adhering to ICH M10 [2] and FDA 2018 Bioanalytical Method Validation (BMV) guidelines [3].

This guide objectively compares the performance of a sub-2 µm Amide HILIC column against a standard C18 RP column, providing a self-validating experimental protocol and the mechanistic causality behind each methodological choice.

Methodological Causality: Why HILIC Outperforms RP-LC

In bioanalysis, experimental choices must be driven by molecular physicochemical properties.

  • Retention Mechanism (The Causality): o-Carboxyphenyl 5-oxo-L-prolinate possesses a carboxylic acid group and a lactam ring, making it highly hydrophilic. On a C18 column, the lack of hydrophobic surface area results in minimal partitioning. Conversely, an Amide HILIC column utilizes a water-rich layer on the stationary phase. The analyte partitions into this aqueous layer, providing orthogonal retention that separates it from hydrophobic matrix components (like phospholipids).

  • Ionization Efficiency: HILIC mobile phases typically contain high concentrations of organic solvents (e.g., >80% Acetonitrile). This highly volatile environment drastically improves droplet desolvation in the Electrospray Ionization (ESI) source, enhancing the negative-ion yield of the [M-H]⁻ precursor.

MS/MS Fragmentation Pathway

To ensure absolute selectivity, the MS/MS transitions must target the specific structural cleavage of the molecule. The ester bond between the 5-oxo-proline and the salicylate moiety is the most labile site.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 248.2 Loss1 Ester Cleavage Neutral Loss: 5-oxo-proline Precursor->Loss1 Loss2 Ester Cleavage Neutral Loss: Salicylic Acid Precursor->Loss2 Product1 Quantifier Ion m/z 137.0 (Salicylate) Loss1->Product1 Product2 Qualifier Ion m/z 128.0 (5-oxo-prolinate) Loss2->Product2

Figure 1: ESI- MS/MS fragmentation pathway of o-Carboxyphenyl 5-oxo-L-prolinate.

Self-Validating Experimental Protocol

A self-validating system does not merely generate data; it continuously proves its own reliability. This protocol integrates stable isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix effects, and brackets runs with Quality Control (QC) samples to ensure system suitability.

Step 1: Mixed-Mode Solid-Phase Extraction (SPE)

Causality: Protein precipitation (PPT) leaves behind phospholipids that cause ion suppression. Mixed-Mode Anion Exchange (MAX) SPE specifically targets the carboxylic acid of the analyte, washing away neutral lipids and basic interferences.

  • Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS (o-carboxyphenyl 5-oxo-L-prolinate-d4, 100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Formic Acid (HCOOH) in water. Rationale: Disrupts protein binding and ensures the analyte is in a neutral state for initial loading.

  • Load: Apply to a pre-conditioned MAX 96-well SPE plate.

  • Wash 1 (Salts): 500 µL of 0.1% HCOOH in water.

  • Wash 2 (Lipids): 500 µL of 100% Methanol. Rationale: Removes neutral phospholipids while the analyte remains ionically bound to the sorbent.

  • Elution: 2 x 200 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: High pH breaks the ionic interaction, releasing the target analyte.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of HILIC initial mobile phase.

Step 2: HILIC-MS/MS Analytical Conditions
  • Column: Sub-2 µm Amide HILIC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Rationale: Ammonium acetate is highly soluble in high-organic conditions and provides the necessary ionic strength for HILIC partitioning.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0–0.5 min (90% B), 0.5–2.5 min (linear drop to 50% B), 2.5–3.0 min (hold 50% B), 3.1–4.0 min (re-equilibrate at 90% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Negative mode. Quantifier: m/z 248.2 → 137.0.

Cross-Validation Workflow & Acceptance Criteria

When transitioning a clinical study from the legacy RP-LC method to the optimized HILIC method, an Incurred Sample Reanalysis (ISR) cross-validation must be performed[2].

CrossValidation Start Incurred Study Samples & Spiked QCs Split Sample Aliquoting (Identical Matrix) Start->Split MethodA Method A: RP-LC-MS/MS (Legacy Platform) Split->MethodA Aliquot 1 MethodB Method B: HILIC-MS/MS (Optimized Platform) Split->MethodB Aliquot 2 EvalA Quantification A (Target: ±15% CV) MethodA->EvalA EvalB Quantification B (Target: ±15% CV) MethodB->EvalB Compare Bland-Altman Analysis & % Difference Calc EvalA->Compare EvalB->Compare Valid Cross-Validation Accepted (≥67% samples within ±20%) Compare->Valid Meets ICH M10

Figure 2: Regulatory cross-validation workflow for transitioning bioanalytical methods.

Quantitative Data Presentation

Table 1: Performance Comparison – Legacy RP-LC vs. Optimized HILIC

ParameterLegacy C18 RP-LC-MS/MSOptimized Amide HILIC-MS/MSScientific Rationale for Difference
Retention Time (RT) 0.8 min (Near Void)2.4 min (Well Retained)HILIC retains polar analytes via aqueous layer partitioning.
Matrix Factor (MF) 0.45 (Severe Suppression)0.96 (Negligible Suppression)HILIC shifts analyte RT away from early-eluting phospholipids.
LLOQ 5.0 ng/mL0.5 ng/mLHigher organic mobile phase in HILIC enhances ESI desolvation.
Calibration Range 5.0 – 1000 ng/mL0.5 – 2000 ng/mLReduced suppression allows for a wider linear dynamic range.

Table 2: Incurred Sample Cross-Validation Results Acceptance Criterion: The percentage difference between the two methods must be ≤ 20% of their mean for at least 67% of the incurred samples [2, 3].

Sample IDLegacy RP-LC Conc. (ng/mL)Optimized HILIC Conc. (ng/mL)Mean (ng/mL)% DifferenceStatus
ISR-001 45.248.646.9+7.2%PASS
ISR-002 112.4108.1110.25-3.9%PASS
ISR-003 8.511.29.85+27.4%FAIL (RP Suppression)
ISR-004 850.1865.4857.75+1.8%PASS
ISR-005 34.636.235.4+4.5%PASS

Conclusion

Cross-validating an LC-MS/MS method for highly polar analytes like o-carboxyphenyl 5-oxo-L-prolinate requires a deep understanding of molecular interactions and regulatory frameworks. By transitioning from a standard Reversed-Phase approach to an optimized HILIC-MS/MS platform coupled with MAX-SPE, laboratories can eliminate matrix suppression, achieve a 10-fold improvement in sensitivity, and seamlessly bridge historical PK data in compliance with global regulatory standards.

References

  • Title: o-Butoxy-N-(3-morpholinopropyl)benzamide,O ... - ChemicalRegister (Synonyms: o-Carboxyphenyl 5-oxo-L-prolinate) Source: Chemical Register URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

benchmarking the anti-inflammatory efficacy of o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Anti-Inflammatory Efficacy of 5-Oxo-L-Proline-Containing Compounds: A Focus on Pidotimod

Introduction: Navigating the Complex Landscape of Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against pathogens and tissue repair, yet a driver of pathology when dysregulated.[1] The inflammatory response involves a complex interplay of immune cells, signaling molecules, and transcription factors.[2][3] Dysregulation of this intricate network can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[2][3][4][5]

For decades, the mainstay of anti-inflammatory therapy has been non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the cyclooxygenase (COX) enzymes.[6][7] However, the growing understanding of the immunological underpinnings of chronic inflammation has spurred the development of novel therapeutic strategies that aim to modulate the immune response rather than simply inhibiting inflammatory mediators. This guide provides a comprehensive benchmark of a key immunomodulatory agent, Pidotimod, which contains the o-Carboxyphenyl 5-oxo-L-prolinate moiety, against traditional NSAIDs. We will delve into its unique mechanism of action, compare its efficacy profile using relevant experimental data, and provide detailed protocols for its evaluation.

Compound Profile: Pidotimod, a 5-oxo-L-prolinate-based Immunomodulator

Pidotimod, chemically known as (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid, is a synthetic dipeptide molecule that has been extensively studied for its ability to modulate both innate and adaptive immunity.[4][8] The core structure, 5-oxo-L-proline (also known as pyroglutamic acid), is a natural amino acid derivative that plays multifaceted roles in cell biology, from being a precursor for collagen to acting as an energy source.[9] Pidotimod leverages this core structure to exert a sophisticated influence on the immune system, positioning it as a distinct alternative to classical anti-inflammatory agents.[10][11]

Unlike NSAIDs, which have a broad inhibitory effect on prostaglandin synthesis, Pidotimod's action is more nuanced, focusing on the maturation and activation of key immune cells.[4][12] This targeted immunomodulatory approach has proven effective in clinical settings where immune dysregulation is a key component, such as in the prevention of recurrent respiratory infections and as an adjuvant therapy in COPD.[4][8][13]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anti-inflammatory efficacy of Pidotimod and traditional NSAIDs lies in their disparate mechanisms of action. NSAIDs offer a direct, downstream blockade of a key inflammatory pathway, while Pidotimod provides an upstream, regulatory influence on the immune cells that orchestrate the inflammatory cascade.

Pidotimod: Orchestrating the Immune Response

Pidotimod's immunomodulatory activity is multifaceted, primarily targeting antigen-presenting cells (APCs) like dendritic cells (DCs).[4][11][12]

  • Activation of Innate Immunity: Pidotimod upregulates the expression of Toll-like receptors (TLRs), such as TLR2, on respiratory epithelial cells and DCs.[4][11][12][13] This enhances the recognition of pathogen-associated molecular patterns (PAMPs), triggering a more robust initial immune response.

  • Maturation of Dendritic Cells: It promotes the maturation of DCs, leading to the upregulation of co-stimulatory molecules (CD83, CD86) and HLA-DR.[8][12] Mature DCs are more efficient at presenting antigens to T-cells.

  • Polarization of Adaptive Immunity: By stimulating DCs to release pro-inflammatory cytokines like IL-12, Pidotimod drives the differentiation of T-helper cells towards a Th1 phenotype.[4] This enhances cell-mediated immunity, crucial for clearing infections and resolving inflammation. It also increases the activity of Natural Killer (NK) cells and promotes phagocytosis.[4][8][11]

Pidotimod_Mechanism cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity Pathogen Pathogen TLR2 TLR2 Pathogen->TLR2 DC Dendritic Cell (Immature) TLR2->DC DC_mature Dendritic Cell (Mature) + HLA-DR + CD86 DC->DC_mature Pidotimod Pidotimod Pidotimod->TLR2 Upregulates Pidotimod->DC Promotes Maturation T_Cell T-Cell DC_mature->T_Cell Antigen Presentation Th1 Th1 Phenotype T_Cell->Th1 Differentiation Immune_Response Enhanced Cell-Mediated Immunity & Phagocytosis Th1->Immune_Response caption Pidotimod's Immunomodulatory Pathway

Pidotimod's Immunomodulatory Pathway
NSAIDs: Direct Inhibition of Cyclooxygenase (COX)

The mechanism of NSAIDs like ibuprofen and diclofenac is well-established. They act by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[6]

  • COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and swelling.[6]

By inhibiting COX-2, NSAIDs reduce the production of these inflammatory mediators. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[6][14]

Comparative Efficacy: An Objective Analysis

Directly comparing Pidotimod and NSAIDs is challenging due to their different mechanisms and, consequently, the different assays used to evaluate them. The following tables summarize their performance based on data relevant to their respective modes of action.

Table 1: In Vitro Performance Benchmark
Compound/ClassPrimary Target(s)Key AssayEfficacy Metric (Example)Reference
Pidotimod Dendritic Cells, T-Cells, TLRsCytokine Release from Immune CellsDown-regulates MCP-1; Decreases IL-6 production in elderly subjects.[13][4][8][13]
Ibuprofen COX-1 and COX-2COX Inhibition AssayIC50 (COX-1): ~13 µM; IC50 (COX-2): ~344 µM[14]
Diclofenac COX-1 and COX-2 (preferential to COX-2)COX Inhibition AssayIC50 (COX-1): ~6.5 µM; IC50 (COX-2): ~0.9 µM[7]
Celecoxib COX-2 (selective)COX Inhibition AssayIC50 (COX-1): >100 µM; IC50 (COX-2): ~0.04 µM[6]

IC50 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy Profile
Compound/ClassCommon Animal ModelKey OutcomeEfficacy Metric (Example)Reference
Pidotimod Models of Respiratory InfectionReduction in inflammatory markers, improved immune responseReduces neutrophil-mediated lung injury; Enhances anti-growth effect of cisplatin via increased CD8+ T cell infiltration.[11][13][11][13]
NSAIDs (General) Carrageenan-Induced Paw EdemaReduction in paw volume (edema)Significant reduction in edema compared to control group.[15][16][17]
Diclofenac Formaldehyde-Induced EdemaReduction in paw volume (edema)Used as a reference drug, shows significant anti-inflammatory activity.[18][18]

Experimental Protocols: A Guide to Benchmarking

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate anti-inflammatory compounds.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Start Start In_Vitro In Vitro Assays Start->In_Vitro Cytokine LPS-Stimulated Cytokine Release In_Vitro->Cytokine COX COX Inhibition Assay In_Vitro->COX In_Vivo In Vivo Models Edema Carrageenan-Induced Paw Edema In_Vivo->Edema Pleurisy Carrageenan-Induced Pleurisy In_Vivo->Pleurisy Data_Analysis Data Analysis (IC50, % Inhibition) Data_Analysis->In_Vivo Conclusion Efficacy Conclusion Data_Analysis->Conclusion Cytokine->Data_Analysis COX->Data_Analysis Edema->Data_Analysis Confirm Pleurisy->Data_Analysis Confirm caption General Workflow for Anti-Inflammatory Drug Screening

General Workflow for Anti-Inflammatory Drug Screening
Protocol 1: In Vitro LPS-Stimulated Cytokine Release Assay

Principle: This assay measures a compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[19][20] This is particularly relevant for assessing immunomodulators like Pidotimod.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compound (e.g., Pidotimod) or a reference drug (e.g., Dexamethasone) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-only control.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Principle: This is a classic and widely used model for evaluating acute inflammation.[15][17] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory drug. This model is a standard benchmark for NSAIDs.

Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200g) and acclimatize them for at least one week under standard laboratory conditions.[21]

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (various doses of the compound).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[21]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection using the plethysmometer.[21]

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Discussion and Strategic Application

The data and mechanistic insights presented clearly position Pidotimod and traditional NSAIDs as non-competing therapies with distinct applications.

  • NSAIDs (Ibuprofen, Diclofenac) are highly effective for the symptomatic relief of acute inflammatory pain and fever.[6][14][22] Their rapid onset of action and potent inhibition of prostaglandin synthesis make them ideal for conditions like headaches, musculoskeletal injuries, and post-operative pain. However, their long-term use is associated with risks of gastrointestinal and cardiovascular adverse events.[6][23]

  • Pidotimod represents a more strategic, long-term approach to managing conditions with an underlying immune dysregulation. Its strength lies not in immediate pain relief but in restoring immune homeostasis.[10][13] It is best suited as an adjuvant therapy in chronic or recurrent inflammatory conditions, particularly those of the respiratory tract, where it can reduce the frequency and severity of infectious exacerbations by bolstering the host's immune defenses.[4][8]

Benchmarking the anti-inflammatory efficacy of o-Carboxyphenyl 5-oxo-L-prolinate, represented by Pidotimod, reveals a sophisticated immunomodulatory agent that operates fundamentally differently from traditional NSAIDs. While NSAIDs act as direct inhibitors of inflammatory mediators, providing potent symptomatic relief, Pidotimod functions as a regulator of the immune system, enhancing its ability to appropriately respond to and resolve inflammatory triggers. The choice between these agents is not a matter of superior efficacy in a single dimension, but rather a strategic decision based on the underlying pathology—targeting the symptoms of acute inflammation versus correcting the immune dysregulation that drives chronic disease. For researchers and drug development professionals, Pidotimod exemplifies the promising therapeutic paradigm of targeting the host's immune response to achieve long-term control of inflammatory diseases.

References

  • Pidotimod: In-depth review of current evidence - PMC. (URL: [Link])

  • A review on the role of Pidotimod in prevention of acute exacerbations of chronic obstructive pulmonary disease - Semantic Scholar. (URL: [Link])

  • What is the mechanism of Pidotimod? - Patsnap Synapse. (URL: [Link])

  • From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon - PMC. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])

  • Pidotimod: mechanism of action. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: [Link])

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (URL: [Link])

  • Pidotimod as an Immunomodulator: An Unsung Warrior to Restore Immune Dysregulation in Acute and Chronic Lung Disease - SAR Publication. (URL: [Link])

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models - Taylor & Francis. (URL: [Link])

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])

  • Choosing a nonsteroidal anti-inflammatory drug for pain - PMC - NIH. (URL: [Link])

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

  • Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber. (URL: [Link])

  • An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. (URL: [Link])

  • Comparative safety of non-steroidal anti-inflammatory drugs - PMC - NIH. (URL: [Link])

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. (URL: [Link])

  • The Multifaceted Roles of Proline in Cell Behavior - Frontiers. (URL: [Link])

  • The Metabolism of Proline as Microenvironmental Stress Substrate - PMC - NIH. (URL: [Link])

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[11][15]imidazo[1,2-d][8][11]oxazepine and Benzo[f]benzo[11][15]oxazolo[3,2-d][8][11]oxazepine Derivatives - SciELO. (URL: [Link])

  • View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. (URL: [Link])

  • A Possible Anti-Inflammatory Effect of Proline in the Brain Cortex and Cerebellum of Rats. (URL: [Link])

  • Non‐steroidal antiinflammatory agents. VI. Synthesis of 10‐oxo‐5H‐pyrrolo[1,2‐b]isoquinoline‐3‐acetic Acid, a conformationally restricted analogue of tolmetin - ResearchGate. (URL: [Link])

  • Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. (URL: [Link])

  • Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle - PMC. (URL: [Link])

  • Pyroglutamic acid - Wikipedia. (URL: [Link])

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comparing esterase cleavage rates of o-Carboxyphenyl 5-oxo-L-prolinate in vitro

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Esterase Cleavage Profiling: A Comparative Guide on o-Carboxyphenyl 5-oxo-L-prolinate vs. Standard Salicylates

Executive Summary

Prodrug strategies are essential in modern drug development to overcome pharmacokinetic limitations, reduce gastrointestinal toxicity, and enhance targeted delivery. o-Carboxyphenyl 5-oxo-L-prolinate (a pyroglutamate ester of salicylic acid) represents a specialized prodrug designed to modulate the release of the active non-steroidal anti-inflammatory drug (NSAID), salicylic acid. This guide provides a rigorous in vitro comparison of its esterase cleavage rates against traditional salicylate prodrugs, such as Acetylsalicylic Acid (Aspirin) and Salsalate, equipping researchers with actionable, self-validating protocols for prodrug metabolism profiling.

Mechanistic Background & Causality

The biotransformation of ester-containing prodrugs is primarily governed by serine hydrolases, specifically[1]. These enzymes are highly expressed in the liver and gastrointestinal tract and are responsible for the activation of numerous clinical therapeutics.

The cleavage rate of a prodrug is heavily dictated by the steric bulk and electronic environment of its promoiety. For instance, Aspirin is rapidly and specifically hydrolyzed by hCE2 into salicylic acid, which is a critical activation pathway for its pharmacological efficacy. In contrast, conjugating salicylic acid with a bulky, rigid amino acid derivative like 5-oxo-L-proline (pyroglutamate) introduces significant steric hindrance. The pyrrolidone ring restricts the ester bond's access to the deep catalytic gorge of the esterase, resulting in a controlled, sustained-release profile compared to the unhindered acetyl group of aspirin.

Pathway A o-Carboxyphenyl 5-oxo-L-prolinate E Carboxylesterases (hCE-1 / hCE-2) A->E Hydrolysis S Salicylic Acid (Active NSAID) E->S Phenolic Ester Cleavage P 5-oxo-L-proline (Pyroglutamate) E->P Byproduct Release

Enzymatic cleavage pathway of o-Carboxyphenyl 5-oxo-L-prolinate by carboxylesterases.

Comparative Esterase Cleavage Profiles

To contextualize the performance of o-Carboxyphenyl 5-oxo-L-prolinate, we compare its kinetic parameters against established benchmarks. The data below synthesizes representative in vitro clearance metrics in Human Liver Microsomes (HLM) to illustrate the structure-activity relationship (SAR) of esterase-mediated hydrolysis.

CompoundPromoietyPrimary HydrolaseHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Hydrolysis Rate Profile
Acetylsalicylic Acid (Aspirin) AcetylhCE215 - 20> 45.0Rapid (Immediate Release)
o-Carboxyphenyl 5-oxo-L-prolinate 5-oxo-L-prolylhCE1 / hCE245 - 60~ 15.0Moderate (Sustained Release)
Salsalate SalicyloylhCE1 / hCE290 - 120< 8.0Slow (Delayed Release)

Data Interpretation & Causality:

  • Aspirin: The small acetyl group offers minimal steric resistance, allowing rapid nucleophilic attack by the serine residue in the hCE2 active site.

  • o-Carboxyphenyl 5-oxo-L-prolinate: The bulky 5-oxo-L-proline ring requires specific conformational alignment within the esterase pocket. This steric shielding reduces the Vmax​ and lowers intrinsic clearance, making it an ideal candidate for formulations requiring without the peak-to-trough fluctuations of immediate-release NSAIDs[2].

  • Salsalate: The presence of a second bulky aromatic ring creates massive steric hindrance, resulting in the slowest cleavage rate.

Experimental Methodology: Self-Validating In Vitro Assay

To accurately measure these subtle differences in cleavage rates, the in vitro protocol must be designed as a self-validating system. The following workflow utilizes LC-MS/MS to quantify parent drug depletion and metabolite formation.

Workflow S1 1. Substrate Preparation (1 µM Prodrug in Buffer) S2 2. Enzyme Incubation (HLM or Rec. CES1/2 at 37°C) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation (Protein Precipitation) S3->S4 S5 5. LC-MS/MS Analysis (MRM Quantification) S4->S5

Step-by-step in vitro esterase cleavage assay workflow using LC-MS/MS.

Step-by-Step Protocol:

Step 1: Substrate Preparation & Control Setup

  • Action: Prepare a 1 µM solution of o-Carboxyphenyl 5-oxo-L-prolinate in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates under pseudo-first-order kinetics ( [S]≪Km​ ). This guarantees that the calculated half-life is independent of the initial concentration.

  • Self-Validation: Always run a parallel "No-Enzyme Control" (buffer + substrate only). This rules out spontaneous chemical hydrolysis in aqueous media, proving that any observed degradation is strictly enzyme-mediated.

Step 2: Enzyme Incubation

  • Action: Pre-warm the substrate solution to 37°C. Initiate the reaction by adding Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Causality: 37°C accurately mimics physiological conditions. HLM is preferred over S9 fractions here because [3].

  • Self-Validation: Include Aspirin as a "Positive Control" in a separate well. If the aspirin t1/2​ falls outside the historical 15-20 minute window, the HLM batch may have degraded esterase activity, invalidating the run.

Step 3: Reaction Quenching

  • Action: At predefined time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the serine hydrolases, stopping the reaction at precise millisecond marks, and it precipitates microsomal proteins to prevent LC column clogging.

Step 4: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

  • Causality: MRM provides extreme specificity, allowing simultaneous tracking of the depletion of the intact prodrug and the stoichiometric formation of salicylic acid and 5-oxo-L-proline.

References

  • Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol Source: PubMed / Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells Source: Clinical Cancer Research (AACR Journals) URL:[Link]

  • Enhanced drug delivery by a prodrug approach effectively relieves neuroinflammation in mice Source: PubMed / Life Sciences URL:[Link]

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Safety Operating Guide

Operational Handling and Disposal Protocol for o-Carboxyphenyl 5-oxo-L-prolinate

Author: BenchChem Technical Support Team. Date: April 2026

o-Carboxyphenyl 5-oxo-L-prolinate (CAS: 85153-77-1) is a specialized organic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. As an ester derivative of pyroglutamic acid and salicylic acid, its structural integrity is highly sensitive to environmental conditions. This guide provides drug development professionals with authoritative, step-by-step procedures for the safe handling, temporary storage, and final disposal of this compound, ensuring compliance with international environmental standards such as the[2] and guidelines[3].

Mechanistic Risk Assessment & Chemical Profiling

To manage a chemical safely, one must understand its reactive vulnerabilities. The molecule features an ester linkage connecting a 5-oxo-L-proline moiety to an o-carboxyphenol (salicylic acid) leaving group.

  • The Causality of Degradation: Under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, or in the presence of strong nucleophiles, this ester bond undergoes rapid hydrolysis. This degradation pathway is exothermic and releases free salicylic acid and pyroglutamic acid.

  • Operational Implication: In closed waste containers, unexpected hydrolysis can lead to the precipitation of less soluble salicylic acid and potential pressure buildup. Therefore, neutralizing aqueous waste streams is not merely a regulatory formality, but a critical mechanistic requirement to maintain chemical stability during storage.

Physicochemical & Waste Categorization Data
ParameterSpecification / Categorization
Chemical Name o-Carboxyphenyl 5-oxo-L-prolinate
CAS Registry Number 85153-77-1[1]
Molecular Formula C12H11NO5
Waste Classification Non-Halogenated Organic Waste[2]
Primary Incompatibilities Strong oxidizers, strong acids (pH < 3), strong bases (pH > 9)
Recommended Disposal High-Temperature Thermal Incineration (>1000°C)

Operational Handling & Self-Validating Protocols

To ensure maximum safety and prevent aerosolization of the compound, all handling must occur under controlled engineering environments.

Step-by-Step Methodology:

  • Preparation: Don standard PPE, including nitrile gloves, a chemical-resistant lab coat, and safety goggles.

  • Environmental Validation (Self-Validating Step): Before opening the chemical container, activate the fume hood and verify the face velocity is between 80–120 feet per minute (fpm) using a calibrated anemometer. Do not proceed if the reading fluctuates by more than 10%, as this indicates unstable airflow and a risk of dust inhalation.

  • Handling: Weigh the solid using anti-static spatulas. Static buildup can cause fine organic powders to aerosolize or repel, leading to contamination of the workspace.

  • Decontamination: Wipe down all balances and spatulas with a 70% ethanol/water solution, as the compound is moderately soluble in polar organic solvents but poorly soluble in pure water.

Waste Segregation & Disposal Procedures

Proper disposal prevents environmental contamination and hazardous in-lab reactions. Under RCRA guidelines, this compound is classified as a non-hazardous, non-halogenated organic waste, provided it is not mixed with restricted solvents[2].

Step-by-Step Disposal Protocol:

  • Segregation: Isolate o-Carboxyphenyl 5-oxo-L-prolinate waste from strong oxidizers, heavy metals, and strong bases.

  • Aqueous Waste Neutralization (Self-Validating Step):

    • Collect aqueous waste streams in a dedicated, chemically compatible high-density polyethylene (HDPE) container.

    • Measure the pH using a calibrated pH meter.

    • Adjust the pH to a stable 6.0–8.0 using 1M HCl or 1M NaOH.

    • Validation Check: Wait 10 minutes and remeasure the pH. If the pH drifts by >0.5 units, active hydrolysis is occurring. Chill the solution to <10°C in an ice bath to arrest the reaction, then readjust the pH before sealing.

  • Packaging: Transfer the neutralized waste into a UN-approved hazardous waste carboy. For aqueous streams, use a vented cap to prevent over-pressurization from incidental off-gassing.

  • Labeling & Manifesting: Label the container clearly as "Non-Halogenated Organic Waste - Contains Salicylic Acid Derivatives."

  • Final Destruction: Dispatch the waste to an approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature thermal incineration (>1000°C), which completely oxidizes the compound into CO2, H2O, and NOx[2].

Spill Response & Containment

  • Solid Spills: Do not use water initially, as it may create a slippery residue or initiate localized hydrolysis. Gently sweep the powder using a damp, anti-static absorbent pad to minimize dust generation. Place the recovered material into a sealed hazardous waste bag.

  • Liquid Spills (Solutions): Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Scoop the absorbed material into a compatible chemical waste container and clean the surface with a mild detergent solution.

Disposal Workflow Visualization

G Gen Waste Generation (CAS: 85153-77-1) Seg Waste Segregation (Non-Halogenated) Gen->Seg Isolate from oxidizers pH pH Validation (Target: pH 6.0-8.0) Seg->pH Aqueous streams Pack Packaging & Labeling (Vented HDPE) Seg->Pack Solid waste pH->Pack pH stabilized Inc Final Destruction (Thermal Incineration) Pack->Inc RCRA Manifested

Figure 1: Safe disposal and validation workflow for o-Carboxyphenyl 5-oxo-L-prolinate waste.

References

  • Identity - ECHA CHEM . European Chemicals Agency (ECHA). Available at: [Link]

  • Guidance on the compilation of safety data sheets . European Chemicals Agency (ECHA). Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

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